2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H8BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino and hydroxyl groups. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination and Hydroxylation: The brominated thiophene is then reacted with an appropriate amine and hydroxylating agent under controlled conditions to introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and subsequent functionalization steps, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Formation of 2-amino-1-(5-bromothiophen-2-yl)ethanone.
Reduction: Formation of 2-amino-1-(thiophen-2-yl)ethan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(thiophen-2-yl)ethan-1-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
2-Amino-1-(5-fluorothiophen-2-yl)ethan-1-ol: Contains a fluorine atom, which can significantly impact its reactivity and interactions with biological targets.
Uniqueness
2-Amino-1-(5-bromothiophen-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
2-amino-1-(5-bromothiophen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVCMUPALSKCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.